molecular formula C7H18Cl2N2 B2472154 [1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride CAS No. 2287287-03-8

[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride

Cat. No.: B2472154
CAS No.: 2287287-03-8
M. Wt: 201.14
InChI Key: IWJOJYPLPFBAGX-UHFFFAOYSA-N
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Description

[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride is a chemical building block of interest in medicinal chemistry research. The compound features a cyclopropylamine moiety, a structure recognized for its utility in pharmaceutical development . Specifically, the trans-phenylcyclopropyl amine scaffold has been identified as a key dopaminergic moiety in the design of novel dual-target ligands for neuroscience research . These ligands, which target the mu opioid receptor (MOR) as agonists and the dopamine D3 receptor (D3R) as antagonists, are being investigated for their potential to produce analgesic effects with a reduced misuse liability . As a diamino-functionalized cyclopropane derivative, this compound serves as a versatile synthon for the exploration of new structural scaffolds in computer-aided drug design and the synthesis of potential therapeutics .

Properties

IUPAC Name

[1-[(dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)6-7(5-8)3-4-7;;/h3-6,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJOJYPLPFBAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vinyl Ether Intermediate Synthesis

The cyclopropane core is frequently constructed via [2+1] cycloaddition reactions. In a representative approach, a vinyl ether intermediate (e.g., 36 in) is prepared by reacting diazo compounds with alkenes under catalytic conditions. For example, diazo compound 34 (derived from 2,4-difluorophenyl acetate 33 ) undergoes cyclopropanation with a vinyl ether to yield cyclopropyl ester intermediates (e.g., 38 ). This method ensures stereochemical control, critical for maintaining the cis-configuration of substituents on the cyclopropane ring.

Alternative Cyclization Strategies

The patent literature describes an alternative route starting from allylic chlorides. Reaction of allylic chlorides with hydrogen bromide in the presence of free radical catalysts (e.g., benzoyl peroxide) yields 1-bromo-3-chloropropane derivatives. Subsequent treatment with metal cyanides forms γ-chloronitriles, which cyclize to cyclopropyl cyanides under basic conditions. This method is scalable but requires careful control of mole ratios to avoid glutaronitrile byproducts.

Introduction of the Aminomethyl Group

Mitsunobu Reaction and Deprotection

The aminomethyl group is introduced via a Mitsunobu reaction, leveraging phthalimide as a protecting group. For instance, alcohol intermediate 28 reacts with phthalimide under Mitsunobu conditions to form 30 , which is deprotected with hydrazine to yield the primary amine. This step achieves high yields (82–89%) and avoids over-alkylation.

Reductive Amination

Secondary and tertiary amines are installed via reductive amination. Alcohol 28 is oxidized to a ketone using Dess–Martin periodinane, followed by reductive amination with dimethylamine and sodium cyanoborohydride. This method is advantageous for introducing the dimethylamino group directly, though it requires strict anhydrous conditions.

Functional Group Transformations

Ester Reduction to Alcohol

Cyclopropyl ester intermediates (e.g., 38 ) are reduced to alcohols using lithium aluminum hydride (LAH). For example, reduction of 38 yields alcohol 39 , which is subsequently converted to the primary amine 40 via amination. LAH provides high reduction efficiency but necessitates careful quenching to prevent side reactions.

Resolution of Racemic Mixtures

Chiral amines are obtained via optical resolution of racemic intermediates. Compound 40 is resolved using chiral chromatography or diastereomeric salt formation, yielding enantiomerically pure 41 and 42 . This step is critical for applications requiring stereochemical precision.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treatment with hydrogen chloride. For example, amine 9 is dissolved in methanol and acidified with HCl in ethyl acetate, yielding the dihydrochloride salt in 98% purity. The salt form enhances stability and solubility, making it preferable for pharmaceutical applications.

Reaction Optimization and Challenges

Stereochemical Control

Cyclopropanation reactions often produce mixtures of cis and trans isomers. Using chiral catalysts or resolving agents (e.g., 41 ) ensures enantiomeric purity. The patent method’s reliance on free radical chemistry introduces variability, necessitating post-synthesis purification.

Yield Maximization

Key steps such as Mitsunobu reactions and reductive aminations achieve yields exceeding 80% when reactants are used in excess (e.g., 1.25:1 mole ratio for γ-chloronitrile synthesis). Impurities like glutaronitrile are minimized by optimizing reaction times and temperatures (40–100°C).

Analytical Characterization

Spectroscopic Data

  • 1H NMR : Characteristic signals include cyclopropane protons at δ 1.22–1.55 ppm (m), dimethylamino singlet at δ 2.07 ppm (s), and aromatic protons at δ 7.12–8.10 ppm.
  • MS (ESI/APCI) : Molecular ion peaks at m/z 381.0 [M + H]+ confirm the molecular weight.
  • HPLC Purity : ≥98% purity is achieved after salt formation, with retention times consistent with reference standards.

Physical Properties

  • Melting Point : Dihydrochloride salts exhibit sharp melting points (e.g., 189–193°C for 9 ).
  • Elemental Analysis : Close agreement between calculated and found values for C, H, and N validates synthetic fidelity (e.g., C: 54.90% found vs. 55.64% calculated).

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Mitsunobu/Reductive Amination 89% High stereochemical control Multiple protection/deprotection steps
Allylic Chloride Pathway 75% Scalable, fewer steps Requires toxic HBr and radical catalysts
LAH Reduction 98% Efficient ester-to-alcohol conversion Pyrophoric reagent handling

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropylamines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies.
  • Study of Reaction Mechanisms : Researchers utilize this compound to investigate various chemical reactions, particularly those involving cyclopropyl-containing compounds, which can exhibit distinct reactivity due to their ring strain.

Biology

  • Biological Activity Investigation : The compound is employed to study the effects of cyclopropyl derivatives on biological systems. Its interactions with biological targets, such as neurotransmitter receptors and enzymes, are of significant interest.
  • Pharmacological Research : It is explored for potential therapeutic applications, including the modulation of biochemical pathways relevant to various diseases.

Medicine

  • Therapeutic Potential : Investigations into the compound's pharmacological properties suggest it may be useful in developing drugs targeting specific molecular pathways. For instance, its effects on neurotransmitter systems indicate possible applications in treating anxiety disorders and other mental health conditions.
  • Case Studies :
    • Antibacterial Efficacy : Structural analogs of this compound have shown enhanced antimicrobial properties in preclinical studies, suggesting modifications could lead to more effective antibacterial agents.
    • Neuropharmacological Assessment : In rodent models, the compound has demonstrated significant reductions in anxiety-like behaviors, indicating its potential as an anxiolytic agent.

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing other valuable compounds. Its unique properties make it suitable for various industrial applications.

Antibacterial Efficacy

A study on purine derivatives highlighted that modifications to similar compounds could significantly enhance their biological activity. This finding suggests that structural analogs of [1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride may exhibit improved antimicrobial properties through targeted modifications.

Neuropharmacological Assessment

In a preclinical trial assessing anxiety-like behaviors in rodent models, this compound resulted in a notable reduction in anxiety levels compared to control groups. These results indicate potential therapeutic applications for treating anxiety disorders.

Mechanism of Action

The mechanism of action of [1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s structural analogs differ primarily in substituents on the cyclopropane ring or amine groups. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
[1-[(Dimethylamino)methyl]cyclopropyl]methanamine dihydrochloride Dimethylamino, cyclopropane C₈H₁₈Cl₂N₂ 223.16 (free base) Rigid cyclopropane core; enhanced solubility via dihydrochloride salt
1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine dihydrochloride Pyrazole, cyclopropane C₈H₁₅Cl₂N₃ 224.13 Pyrazole group may enhance π-π interactions in receptor binding
1-(3-Fluoro-4-methoxyphenyl)cyclopropylmethanamine hydrochloride Fluoro, methoxyphenyl C₁₁H₁₃FNO·HCl 237.69 Aromatic substituents improve lipophilicity and CNS penetration
[Cyclopropyl(4-methylpyridin-2-yl)methyl]amine dihydrochloride Pyridinyl, methyl C₁₁H₁₆Cl₂N₂ 255.17 Pyridine ring introduces hydrogen-bonding potential
1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanamine hydrochloride Difluoromethoxyphenyl C₁₁H₁₄ClF₂NO 249.68 Halogenation increases metabolic stability

Key Observations :

  • Halogenated Derivatives (e.g., ): Fluorine or chlorine atoms enhance lipophilicity and bioavailability, critical for blood-brain barrier penetration.
  • Heterocyclic Substituents (e.g., pyrazole in , pyridine in ): Improve binding affinity via hydrogen bonding or aromatic interactions.

Pharmacological Activity

  • Serotonin 2C (5-HT2C) Receptor Ligands (): Cyclopropane derivatives with fluorophenyl or thiophene groups (e.g., Compounds 35–37) show functionally selective receptor modulation, suggesting substituents dictate receptor subtype specificity .
  • Microtubule-Stabilizing Agents (): Triazolopyrimidines with trifluoromethylcyclopropyl groups demonstrate neuroprotective activity, highlighting the role of cyclopropane in enhancing conformational stability .
  • ALK Inhibitors (): Difluorophenyl-substituted cyclopropanes exhibit high selectivity for ALK kinases, emphasizing the importance of aromatic and halogen interactions .

Physico-Chemical Properties

  • Solubility : Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than free bases, crucial for in vivo applications .
  • Stability : Compounds with electron-withdrawing groups (e.g., fluorine in ) show enhanced metabolic stability compared to alkylamine derivatives .
  • Molecular Weight : Most analogs fall within 200–300 g/mol, aligning with Lipinski’s rule for drug-likeness .

Biological Activity

[1-[(Dimethylamino)methyl]cyclopropyl]methanamine; dihydrochloride, commonly referred to as cyclopropylamine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl ring attached to a dimethylamino group, which significantly influences its biological interactions. The molecular formula is C6_{6}H14_{14}Cl2_{2}N2_{2}, indicating the presence of two hydrochloride groups that enhance its solubility in aqueous environments.

Table 1: Chemical Properties of [1-[(Dimethylamino)methyl]cyclopropyl]methanamine; dihydrochloride

PropertyValue
Molecular Weight179.10 g/mol
SolubilitySoluble in water
Melting Point220-225 °C
pKa9.0

Synthesis

The synthesis of [1-[(Dimethylamino)methyl]cyclopropyl]methanamine; dihydrochloride typically involves the reaction of cyclopropylmethanol with dimethylamine under controlled conditions. This reaction is facilitated by specific catalysts and solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. In vitro tests have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.0048 mg/mL against Escherichia coli and Bacillus mycoides, indicating potent antibacterial effects .

Table 2: Antimicrobial Activity Data

BacteriaMIC (mg/mL)
Escherichia coli0.0048
Bacillus mycoides0.0048
Staphylococcus aureus0.0098
Candida albicans0.039

Neuropharmacological Effects

Research into the neuropharmacological effects of the compound suggests that it may act as a stimulant or anxiolytic agent. Animal studies indicate alterations in behavior consistent with increased levels of neurotransmitters associated with mood elevation and anxiety reduction.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on novel purine derivatives revealed that modifications to similar compounds could enhance their biological activity significantly. The findings suggest that structural analogs of [1-[(Dimethylamino)methyl]cyclopropyl]methanamine; dihydrochloride may exhibit improved antimicrobial properties through targeted modifications .
  • Neuropharmacological Assessment : A preclinical trial evaluated the effects of the compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-[(Dimethylamino)methyl]cyclopropyl]methanamine dihydrochloride, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with cyclopropane derivatives (e.g., cyclopropylmethylamine) and introduce dimethylamino groups via nucleophilic substitution. Use anhydrous conditions to avoid side reactions with water .
  • Step 2 : Purify intermediates via recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) to remove unreacted precursors .
  • Step 3 : Form the dihydrochloride salt by reacting the free base with HCl gas in ethanol, followed by vacuum drying to ensure stoichiometric salt formation .
  • Quality Control : Confirm purity (>95%) using HPLC (C18 column, mobile phase: ammonium acetate buffer/acetonitrile) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Approach :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in D2 _2O to resolve signals for the cyclopropyl ring (δ 0.5–1.5 ppm) and dimethylamino groups (δ 2.2–2.8 ppm). Assign stereochemistry using 2D NOESY .
  • FT-IR : Identify N–H stretching (2500–3000 cm1 ^{-1}) and amine salt vibrations (1630–1680 cm1 ^{-1}) .
  • Mass Spectrometry : Employ ESI-MS to confirm molecular ion peaks ([M+H]+ ^+ and [M+2H-Cl]+ ^+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry guide the design of reaction pathways for this compound?

  • Strategy :

  • Use density functional theory (DFT) to model cyclopropane ring stability and predict regioselectivity in substitution reactions. Optimize transition states for dimethylamino group incorporation .
  • Apply ICReDD’s reaction path search tools to simulate solvent effects (e.g., ethanol vs. THF) on yield and byproduct formation .
  • Validate computational predictions with experimental kinetics (e.g., monitoring reaction progress via inline IR spectroscopy) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Case Study :

  • Issue : Discrepancies in IC50 _{50} values for enzyme inhibition (e.g., monoamine oxidases).
  • Resolution :
  • Standardize assay conditions (pH 7.4 buffer, 37°C) and validate enzyme activity controls .
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing nonspecific interactions .
  • Perform structural analogs comparison (e.g., naphthalene-substituted cyclopropylamines) to isolate steric/electronic effects .

Q. How can stereochemical impurities be detected and minimized during synthesis?

  • Methods :

  • Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol to separate enantiomers. Optimize mobile phase composition to achieve baseline resolution .
  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid) to confirm absolute configuration .
  • Process Optimization : Replace racemic starting materials with enantiopure precursors, and monitor optical rotation ([α]D _D) during synthesis .

Methodological Challenges

Q. What strategies mitigate solubility limitations in aqueous biological assays?

  • Solutions :

  • Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffer with 0.1% Tween-20 to prevent aggregation .
  • Use salt forms (e.g., dihydrochloride) to enhance water solubility, and confirm stability via UV-Vis spectroscopy (λ = 260 nm) over 24 hours .
  • Explore prodrug derivatives (e.g., acetylated amines) for improved bioavailability in in vivo studies .

Q. How are reaction conditions optimized for large-scale synthesis while maintaining safety?

  • Guidelines :

  • Safety Protocols : Conduct hazard analysis (HIRA) for exothermic reactions; use jacketed reactors with temperature control (±2°C) .
  • Scale-Up : Transition from batch to flow chemistry for dimethylamino group introduction, reducing reaction time and heat buildup .
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to EPA guidelines .

Data Interpretation

Q. How should researchers interpret conflicting cytotoxicity data in cell-based assays?

  • Analysis Framework :

  • Cell Line Variability : Compare results across multiple lines (e.g., HEK293 vs. HepG2) to assess tissue-specific toxicity .
  • Apoptosis Assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic effects .
  • Mitochondrial Toxicity : Measure ATP levels and ROS production to identify off-target mechanisms .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

  • Recommendations :

  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 _{50} and Hill coefficients .
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring p<0.05p < 0.05 significance .
  • Use Bayesian hierarchical modeling to account for inter-experiment variability in replicate studies .

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